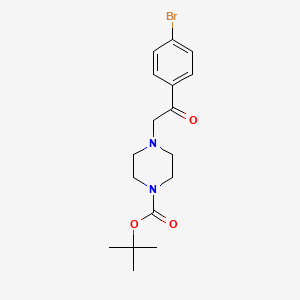

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a ketone-linked 4-bromophenyl substituent. Its structure comprises:

- Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

- tert-Butyloxycarbonyl (Boc) group: A protective moiety enhancing solubility and stability during synthetic processes .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules via functionalization of the bromine atom or ketone group .

Propriétés

IUPAC Name |

tert-butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWWJZJCXZYSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716649 | |

| Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-19-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar molecules with biological targets .

Medicine

In medicinal chemistry, tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the manufacturing of various products .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations in Piperazine Derivatives

Substituent Diversity

Key Insight: The 4-bromophenyl ketone in the target compound provides distinct advantages in cross-coupling reactions (e.g., Suzuki coupling) compared to amino- or methyl-substituted analogs .

Reactive Moieties

Pharmacological Relevance

Comparison : The target compound’s bromophenyl group may enhance binding to halogen-bonding pockets in enzymes, while WR12’s triazole linkage optimizes pharmacokinetics .

Crystallographic and Physicochemical Properties

- Crystal Packing :

- Thermal Stability :

- Boc-protected analogs (e.g., ) exhibit decomposition temperatures >150°C, whereas diazo derivatives are thermally labile .

Activité Biologique

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate (referred to as TBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBP has the chemical formula and is characterized by a piperazine ring substituted with a tert-butyl group and a 4-bromophenyl moiety. The structure can be illustrated as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 393.28 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that TBP exhibits notable antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis revealed that compounds similar to TBP could possess effective minimum inhibitory concentrations (MICs). For instance, analogs with structural similarities to TBP showed MIC values ranging from 6.3 µM to 23 µM against M. tuberculosis .

Cytotoxicity Studies

In evaluating the cytotoxicity of TBP, it was found that certain derivatives displayed low cytotoxicity with an IC20 greater than 40 µM, indicating a favorable selectivity index when compared to eukaryotic cells . This suggests that TBP may have therapeutic potential with reduced side effects.

Structure-Activity Relationship (SAR)

The biological activity of TBP and its analogs can be significantly influenced by structural modifications. In various studies, modifications at the piperazine ring or the phenyl substituent led to changes in both potency and selectivity against target pathogens. For example, replacing the bromophenyl group with other halogenated phenyl groups resulted in varying degrees of antimicrobial activity .

Case Study 1: Antitubercular Activity

A study focused on the synthesis of TBP analogs demonstrated promising antitubercular activity. The compound exhibited an MIC of 6.9 µM, making it a candidate for further development in treating tuberculosis . The study also highlighted the importance of optimizing physicochemical properties for enhanced bioavailability.

Case Study 2: Cytotoxicity Assessment

In another investigation, TBP was assessed for its cytotoxic effects on HepG2 liver cells. Results indicated that certain modifications could enhance selectivity towards bacterial cells while minimizing toxicity to human cells, which is crucial for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.